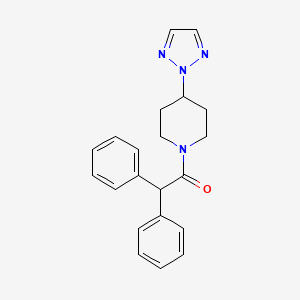

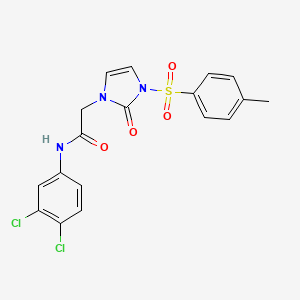

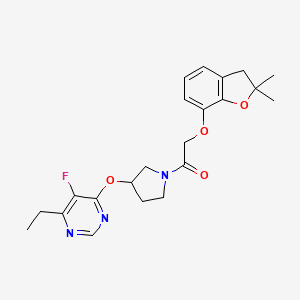

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2,2-diphenylethanone” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a type of heterocyclic aromatic organic compound that contains three nitrogen atoms. It also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole and piperidine rings, as well as the ketone group. The triazole ring can participate in a variety of reactions, including nucleophilic substitutions and reductions .Scientific Research Applications

Flame Retardants for Polypropylene

Triazene compounds have been investigated for their potential as a novel class of flame retardants for polypropylene. These compounds, including derivatives of triazenes and piperidines, have shown to decompose exothermically, generating radical species that could retard flame propagation in polymeric materials. This suggests the potential utility of similar compounds in enhancing fire resistance of materials (Pawelec et al., 2012).

Synthesis of Isoxazoline Derivatives

Isoxazoline derivatives bearing a 1,2,4-triazole moiety have been synthesized using a process that involves the aldol condensation of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone and various benzaldehydes, with piperidine acting as a catalyst. This highlights the versatility of piperidine derivatives in facilitating the synthesis of heterocyclic compounds with potential biological activity (Dong et al., 2012).

Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibitive properties on metals in various environments. For example, certain piperidine derivatives have demonstrated effectiveness in inhibiting brass corrosion in natural seawater, which points to the application of similar compounds in protecting metals against corrosion in marine and other corrosive environments (Xavier & Rajendran, 2011).

Antimicrobial and Antifungal Agents

Compounds containing piperidine and triazole moieties have been explored for their antimicrobial and antifungal activities. This includes the synthesis of novel series of triazines and triazoles, which have shown potential as antifungal agents against various strains, suggesting the importance of these structures in developing new therapeutic agents (Sangshetti & Shinde, 2010).

Mechanism of Action

Target of Action

Similar compounds with a 1,2,3-triazole core have been reported to exhibit excellent binding affinities to a range of proteins . These proteins could potentially serve as the targets for this compound.

Mode of Action

For instance, some 1,2,4-triazole derivatives have demonstrated potent inhibitory activities against certain cancer cell lines .

Biochemical Pathways

It’s worth noting that compounds with a 1,2,3-triazole core have been associated with a broad spectrum of biological properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of the 1,2,3-triazole core and piperidine ring could potentially influence its pharmacokinetic properties, including its absorption and distribution within the body, its metabolism, and its excretion .

Result of Action

Similar compounds have been reported to exhibit significant antibacterial and antifungal activities, suggesting that this compound may also have similar effects .

Properties

IUPAC Name |

2,2-diphenyl-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c26-21(24-15-11-19(12-16-24)25-22-13-14-23-25)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13-14,19-20H,11-12,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNZRRLCZHCZBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2357920.png)

![N-(4-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2357932.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B2357933.png)

![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2357935.png)

![methyl 2-(methoxymethyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2357939.png)

![3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2357941.png)